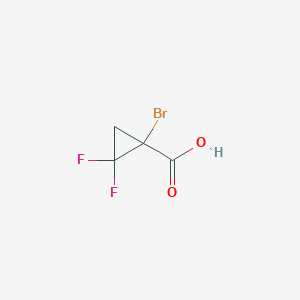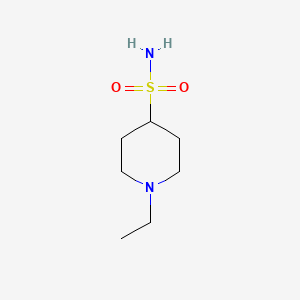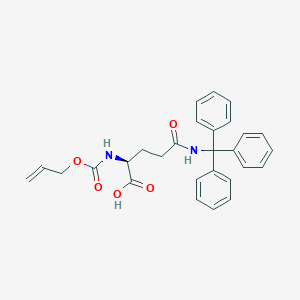![molecular formula C14H22O B2506975 [(2-Ethylhexyl)oxy]benzene CAS No. 82001-49-8](/img/structure/B2506975.png)
[(2-Ethylhexyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethylhexyl)oxy]benzene is an organic compound with the chemical formula C14H22O. It appears as a colorless or pale yellow liquid and is known for its aromatic odor. This compound is often used as a solvent and reaction medium in organic synthesis .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the formulation of sunscreens, where they function as uv filters .
Mode of Action
It’s known that compounds with similar structures, when used in sunscreens, absorb uv radiation and convert it into less harmful heat, thereby protecting the skin from damage .
Biochemical Pathways
Uv filters in general help prevent dna damage and the initiation of carcinogenesis by absorbing harmful uv radiation .
Result of Action
Uv filters in general help prevent skin damage, premature skin aging, and skin cancers by absorbing harmful uv radiation .
Action Environment
The action, efficacy, and stability of [(2-Ethylhexyl)oxy]benzene can be influenced by various environmental factors. For instance, exposure to sunlight can cause some UV filters to degrade and lose their effectiveness . The pH, temperature, and humidity of the environment might also affect the stability and effectiveness of the compound .
Preparation Methods
[(2-Ethylhexyl)oxy]benzene can be synthesized through various methods. One common method involves the reaction of 2-ethylhexylphenol with dichloroethyl phosphate . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
[(2-Ethylhexyl)oxy]benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
[(2-Ethylhexyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reaction medium in various organic synthesis processes.
Biology: The compound can be utilized in the preparation of biological samples and as a solvent for biological assays.
Medicine: It may be used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: This compound is employed in the production of perfumes, cosmetics, and herbal preparations.
Comparison with Similar Compounds
[(2-Ethylhexyl)oxy]benzene can be compared with other similar compounds, such as:
[(2-Ethylhexyl)oxy]toluene: This compound has a similar structure but with a methyl group attached to the benzene ring, which may alter its chemical properties and reactivity.
[(2-Ethylhexyl)oxy]anisole: This compound contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
[(2-Ethylhexyl)oxy]phenol: The presence of a hydroxyl group in this compound can lead to different hydrogen bonding interactions and reactivity compared to this compound.
This compound stands out due to its unique combination of an ethylhexyl group and an aromatic benzene ring, providing distinct solubility and reactivity characteristics.
Properties
IUPAC Name |
2-ethylhexoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHTMCCZGLPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![4-[(3-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2506894.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![N-(3-chloro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2506905.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506909.png)


